molecular formula C13H15BrN2 B1407414 9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole CAS No. 1521970-54-6

9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

Cat. No.: B1407414
CAS No.: 1521970-54-6
M. Wt: 279.18 g/mol
InChI Key: VJLNNZMTWCFXDT-UHFFFAOYSA-N
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Description

9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of central nervous system (CNS) disorders. This brominated, methyl-substituted derivative belongs to the azepino[4,5-b]indole class, a privileged scaffold known for its versatile interactions with biological targets . The indole nucleus is a prominent feature in many therapeutic agents and is extensively investigated for its potential to modulate various pathways implicated in neurodegenerative diseases, such as protein aggregation, oxidative stress, and neuronal cell death . Researchers are exploring similar hexahydroazepinoindole structures as potent and selective ligands for serotonin receptors (e.g., 5-HT 2A and 5-HT 2B ), which are crucial targets for developing potential anxiolytic and sedative agents . Furthermore, related analogs based on the 3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-one core are being developed as selective butyrylcholinesterase (BChE) inhibitors, presenting a promising alternative therapeutic strategy for conditions like Alzheimer's disease . The specific bromo and methyl substituents on this molecule make it a valuable synthetic intermediate or a key candidate for structure-activity relationship (SAR) studies in the design of novel neuroactive compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

9-bromo-6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c1-16-12-3-2-9(14)8-11(12)10-4-6-15-7-5-13(10)16/h2-3,8,15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLNNZMTWCFXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCNCC2)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole typically involves multi-step organic reactions. One common method includes the bromination of a precursor indole compound, followed by cyclization to form the hexahydroazepino ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclization step may involve the use of strong acids or bases to facilitate ring closure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex ring systems.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further explored for their biological activities .

Scientific Research Applications

9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole involves its interaction with specific molecular targets. The bromine atom and the indole core play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain cellular pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Substitutions
Compound Name Substituents (Position) Key Structural Features Reference
9-Bromo-6-methyl-HHAI* Br (9), CH₃ (6) Bromine as a leaving group; methyl for stability N/A
9-[(4-Fluorophenyl)sulfonyl]-6-methyl-HHAI SO₂C₆H₄F (9), CH₃ (6) Sulfonyl group enhances polarity
9-[(3-Methoxyphenyl)sulfonyl]-HHAI SO₂C₆H₃(OCH₃) (9) Methoxy group improves metabolic stability
5-Acetoxy-4-spiro-cyclohexene-HHAI OAc (5), spiro-cyclohexene (4) Spirocyclic system modulates conformation
7-Methyl-HHAI hydrochloride CH₃ (7), Cl⁻ (counterion) Methyl at 7 alters ring strain

*HHAI = 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

Key Observations:
  • Position 9 Substitutions: Bromine (target compound) contrasts with sulfonyl groups in analogues (e.g., Example 2, ).
  • Position 6 Substitutions : The methyl group in the target compound is shared with 9-[(4-fluorophenyl)sulfonyl]-6-methyl-HHAI (Example 22, ), suggesting a conserved role in reducing ring flexibility and improving pharmacokinetics.
Key Observations:
  • Sulfonyl derivatives (e.g., Example 1, ) rely on catalytic hydrogenation for deprotection, whereas brominated analogs may require halogenation at late stages.
  • Spirocyclic systems (Example 13, ) involve complex cyclization steps, contrasting with the straightforward substitution in the target compound.

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Properties
Compound LogP (Predicted) Melting Point (°C) Bioactivity (Reported) Reference
9-Bromo-6-methyl-HHAI ~3.5 (estimated) N/A Potential CNS modulation (inferred) N/A
9-[(4-Fluorophenyl)sulfonyl]-HHAI 2.8–3.1 168 (dec.) Anxiolytic, antidepressant
5-Acetoxy-spiro-HHAI 1.9–2.3 198–201 Neuroprotective (inferred)
7-Methyl-HHAI hydrochloride 3.3 182–185 Not explicitly reported
Key Observations:
  • Lipophilicity : The bromine and methyl groups in the target compound likely increase LogP compared to sulfonyl derivatives, enhancing blood-brain barrier penetration .
  • Bioactivity : Sulfonyl derivatives (e.g., Example 2, ) show explicit anxiolytic effects, while brominated analogs may prioritize reactivity for further derivatization.

Biological Activity

9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole is a heterocyclic compound that belongs to the family of indole derivatives. Its unique structure incorporates a hexahydroazepine ring fused to an indole moiety, characterized by a bromine atom at the 9-position and a methyl group at the 6-position. This compound has garnered attention for its diverse biological activities and potential therapeutic applications in medicinal chemistry.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Bromination of a precursor indole compound using brominating agents such as N-bromosuccinimide (NBS).
  • Cyclization to form the hexahydroazepino ring often facilitated by strong acids or bases.

These synthetic routes allow for the modification of various positions on the indole and azepine rings to enhance biological activity or tailor pharmacological profiles .

Biological Activity

Research indicates that compounds within the hexahydroazepino[4,5-b]indole class exhibit a variety of biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit cancer cell proliferation. It has been particularly noted for its effects on various cancer cell lines, where it demonstrates cytotoxic properties through mechanisms that may involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

This compound has potential neuroprotective properties. It has been investigated for its ability to inhibit enzymes associated with neurodegenerative diseases. For instance:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown promising results in inhibiting AChE activity with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays against bacterial strains.

The mechanism of action is believed to involve:

  • Interaction with Enzymes : The bromine atom and indole core play crucial roles in binding to specific molecular targets such as enzymes and receptors.
  • Modulation of Signaling Pathways : This interaction can lead to the inhibition of certain cellular pathways associated with disease progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound compared to structurally similar compounds:

Compound NameUnique Features
9-Methyl-1,2,3,4,5,6-Hexahydroazepino[4,5-b]indoleLacks bromination; may exhibit different biological effects.
9-Methoxy-3-methyl-1,2,3,4,5,6-Hexahydroazepino[4,5-b]indoleContains a methoxy group; alters solubility and reactivity.
1-Methyl-1H-indoleSimplified structure; primarily used in organic synthesis.

The specific combination of bromine and methyl substitutions in this compound significantly influences its pharmacological profile compared to these similar compounds .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Neurodegenerative Disease Models : In vivo studies demonstrated that derivatives of this compound improved cognitive impairment in mouse models induced by scopolamine or amyloid-beta oligomers .
  • Cancer Cell Lines : In vitro assays revealed significant cytotoxicity against various cancer cell lines with mechanisms involving apoptosis and cell cycle modulation .

Q & A

Q. Basic Research Focus

  • Chromatography : TLC (Rf 0.22–0.30 in ethyl acetate:hexane) for preliminary purity assessment .
  • Spectroscopy : High-resolution mass spectrometry (HRMS; e.g., FAB-HRMS m/z 385.0461 [M+H]+^+) to confirm molecular formula .

Q. Advanced Consideration

  • Residual Solvent Analysis : Headspace GC-MS to detect trace DMF/PEG-400, which may interfere with biological assays .
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry in triazole-substituted derivatives .

How do variations in azide-alkyne cycloaddition conditions affect the regioselectivity of triazole formation in related indole systems?

Q. Advanced Research Focus

  • Catalyst Systems : CuI vs. Ru-based catalysts can shift regioselectivity from 1,4- to 1,5-triazole isomers, impacting biological activity .
  • Solvent Polarity : PEG-400 enhances Cu(I) solubility, favoring 1,4-triazole formation, while nonpolar solvents may promote side reactions .
  • Substituent Effects : Electron-deficient alkynes (e.g., 3-ethynylanisole) accelerate cycloaddition but may reduce regiochemical control .

What stability considerations should be addressed during long-term storage of hexahydroazepino-indole derivatives?

Q. Basic Research Focus

  • Storage Conditions : Protect from light and moisture; store at –20°C under inert gas (N2_2/Ar) to prevent oxidation .
  • Degradation Monitoring : Periodic HPLC analysis to detect hydrolytic byproducts (e.g., indole ring opening) .

Q. Advanced Consideration

  • Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>90°C may degrade DMF-contaminated samples) .
  • Crystallinity : Amorphous forms may degrade faster; recrystallization (e.g., from ethanol/water) improves stability .

What in vitro methodologies are suitable for evaluating the biological activity of this compound?

Q. Advanced Research Focus

  • Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using 3H^3\text{H}-labeled analogs .
  • Cellular Toxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess IC50_{50} values, noting solvent interference (DMF < 0.1% v/v) .
  • Metabolic Stability : Liver microsome incubation (human/rat) with LC-MS/MS analysis to quantify metabolite formation .

How can computational modeling guide the design of analogs with enhanced target selectivity?

Q. Advanced Research Focus

  • Docking Studies : Molecular dynamics simulations using crystal structures of target proteins (e.g., 5-HT2A_{2A} receptors) to predict binding poses .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .
  • ADME Prediction : Software tools (e.g., SwissADME) to optimize logP (2–5) and polar surface area (<90 Å2^2) for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
Reactant of Route 2
9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

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